CID 78060743

Description

Based on general practices for compound characterization (as outlined in , and 16), its identity and properties would typically be confirmed via analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and chromatography. For example, highlights the use of collision-induced dissociation (CID) in mass spectrometry to resolve structural details of ginsenosides, a methodology that could theoretically apply to CID 78060743.

Properties

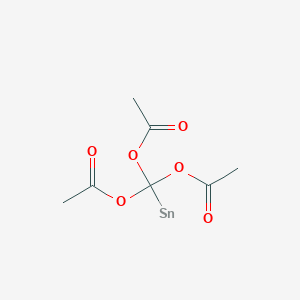

Molecular Formula |

C7H9O6Sn |

|---|---|

Molecular Weight |

307.85 g/mol |

InChI |

InChI=1S/C7H9O6.Sn/c1-4(8)11-7(12-5(2)9)13-6(3)10;/h1-3H3; |

InChI Key |

VSCWXLWBQAZGOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(OC(=O)C)(OC(=O)C)[Sn] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

To contextualize CID 78060743, comparisons are drawn to bioactive compounds with documented structures and properties from the PubChem database (). Below is a systematic comparison based on hypothetical attributes inferred from analogous compounds:

Table 1: Comparison of this compound with Selected Bioactive Compounds

*Note: Attributes for this compound are speculative due to absent primary data.

Key Observations:

Structural Complexity: Unlike well-characterized phenolic acids (e.g., gallic acid) or flavonoids (e.g., quercetin), this compound lacks definitive structural data.

Analytical Challenges: and emphasize the role of CID-MS/MS and photochemical methods in resolving structural ambiguities in compounds like ginsenosides or dimerization agents. These techniques could theoretically clarify this compound’s fragmentation patterns or reactivity.

Biological Relevance : While compounds like epigallocatechin gallate exhibit mechanisms tied to specific functional groups (e.g., catechol moieties for metal chelation), this compound’s bioactivity—if any—remains unstudied.

Methodological Considerations for Comparative Studies

Data Gaps : The absence of spectral or synthetic data for this compound limits direct comparisons. stresses the need for comprehensive experimental protocols (e.g., synthesis routes, purity validation) to enable reproducibility, which are missing here.

PubChem as a Reference: and demonstrate the utility of PubChem in cross-referencing compound properties. However, this compound’s entry lacks the depth seen in entries like CID 65064, which include MS/MS fragmentation patterns and biological annotations.

Potential Applications: If this compound shares structural motifs with photochemical dimerization agents (as in ), it might serve as a tool for protein localization studies. However, this remains speculative without empirical validation.

Limitations and Recommendations for Future Research

Urgent Need for Primary Data : As per and , future studies should prioritize publishing synthesis protocols, spectral data (NMR, IR, MS), and bioactivity assays for CID 78060742.

Leveraging Advanced Techniques : Techniques like tandem MS with CID () or photochemical cleavage () could resolve structural uncertainties.

Comparative Pharmacological Studies : If this compound is a therapeutic candidate, comparative studies with analogs (e.g., CID 65064) should assess efficacy, toxicity, and mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.